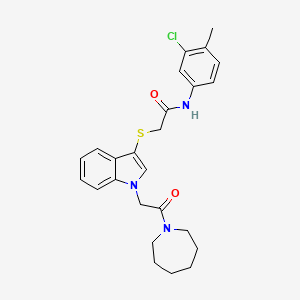

![molecular formula C23H22ClN5O2S B2992894 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-05-3](/img/structure/B2992894.png)

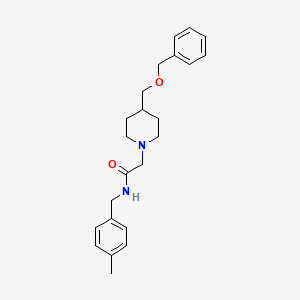

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

This compound and its derivatives exhibit diverse pharmacological activities. Notably, similar quinazoline derivatives have been studied for their potential as α1-adrenoceptor antagonists, showing promise in treating conditions such as hypertension. For example, a novel potent and selective α1-adrenoceptor antagonist demonstrated significant pharmacological activity in rat models, highlighting its potential for further development as a therapeutic agent (Yen et al., 1996).

Anticancer Activity

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their anticancer properties. Certain compounds have shown potent antiproliferative activities against various cancer cell lines, including lung, breast, and colorectal cancers. This suggests that these derivatives could serve as promising leads for the development of new antitumor agents (Li et al., 2020).

Antimicrobial and Antibacterial Activities

Synthetic efforts have also focused on developing quinazoline derivatives with potent antimicrobial and antibacterial effects. Such compounds have been assessed against a range of bacterial and fungal strains, demonstrating significant activity and offering a basis for the development of new antimicrobial agents. For instance, specific derivatives have shown antibacterial activity against pathogens like Pseudomonas and antifungal activity against Aspergillus flavus (Kale & Durgade, 2017).

Binding Properties and Receptor Antagonism

Research on quinazoline derivatives has extended to their binding properties, particularly as ligands for serotonin receptors. These studies have led to the discovery of compounds with selective antagonistic effects on the 5-HT2A receptor, offering potential for the treatment of disorders related to serotonin dysregulation (Deng et al., 2015).

Antihypertensive Effects

Quinazoline derivatives have been investigated for their antihypertensive properties. Compounds with specific structural features have shown the ability to induce hypotension in hypertensive rat models, suggesting their utility as antihypertensive agents. This highlights the potential of quinazoline derivatives in managing high blood pressure and related cardiovascular conditions (Takai et al., 1986).

Wirkmechanismus

Target of Action

CCG-33614, also known as 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one, primarily targets the Rho/SRF (Serum Response Factor) pathway . This pathway plays a crucial role in various cellular functions, including muscle cell development, endothelial cell function, and neuronal activity .

Mode of Action

CCG-33614 inhibits the Rho/SRF-mediated transcriptional regulation . It specifically binds to the N-terminal basic domain (NB) of MRTF-A/B, which acts as a functional nuclear localization signal (NLS) of MRTF-A/B . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B .

Biochemical Pathways

The inhibition of the Rho/SRF pathway by CCG-33614 leads to the modulation of mitochondrial functions . The drug significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This modulation of mitochondrial functions affects the energy production within the cell .

Result of Action

The inhibition of the Rho/SRF pathway by CCG-33614 leads to a downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and an overall reduction in ATP . This can have significant effects on the energy metabolism of the cell .

Eigenschaften

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTLDUMVZIVQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)

![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)

![4,5-Dimethyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2992830.png)

![N-cyclohexyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2992831.png)

![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)